molecular formula C21H21FN4O2 B5577180 N-{(3R*,4R*)-1-[(8-fluoroquinolin-2-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide

N-{(3R*,4R*)-1-[(8-fluoroquinolin-2-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide

Cat. No.: B5577180
M. Wt: 380.4 g/mol
InChI Key: JNSGOHDPDSXYPR-RTBURBONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{(3R*,4R*)-1-[(8-fluoroquinolin-2-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide is a useful research compound. Its molecular formula is C21H21FN4O2 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.16485409 g/mol and the complexity rating of the compound is 531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Fluorescent Probes and Cell Imaging : A study by Jiao et al. (2019) explores a fluorescent probe based on naphthalimide and isonicotinic acid hydrazide, demonstrating its application for monitoring pH levels in acidic and alkaline environments. This probe shows potential for imaging acidic and alkaline pH fluctuations in cells, which could be relevant for the compound due to its structural similarity (Jiao et al., 2019).

  • Synthesis and Photostability : Bojinov and Panova (2007) discuss the synthesis and absorption properties of new fluorophores, emphasizing their photostability. This research is pertinent as it addresses the synthesis and stability of compounds similar to the one , which is critical for its practical applications (Bojinov & Panova, 2007).

  • DNA Gyrase Inhibition : Sabbagh and Murad (2015) conducted an in silico study focusing on novel fluoroquinolones as inhibitors of DNA gyrase in Staphylococcus aureus. Their findings could be extrapolated to understand the potential of the compound in inhibiting bacterial growth, given its structural resemblance to fluoroquinolones (Sabbagh & Murad, 2015).

  • Cancer Research : Kotian et al. (2021) investigate 8-hydroxyquinoline derivatives for their potential in cancer treatment. They examine the cytotoxic effects of these compounds against breast cancer cell lines, which could provide insights into the potential therapeutic applications of the compound (Kotian et al., 2021).

  • Corrosion Inhibition : About et al. (2020) explore the use of 8-hydroxyquinoline analogs as corrosion inhibitors, indicating another potential application for the compound , especially in industrial and engineering contexts (About et al., 2020).

Properties

IUPAC Name

N-[(3R,4R)-1-[(8-fluoroquinolin-2-yl)methyl]-3-hydroxypiperidin-4-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2/c22-17-3-1-2-14-4-5-16(24-20(14)17)12-26-11-8-18(19(27)13-26)25-21(28)15-6-9-23-10-7-15/h1-7,9-10,18-19,27H,8,11-13H2,(H,25,28)/t18-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSGOHDPDSXYPR-RTBURBONSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1NC(=O)C2=CC=NC=C2)O)CC3=NC4=C(C=CC=C4F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1NC(=O)C2=CC=NC=C2)O)CC3=NC4=C(C=CC=C4F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.